CC-90010 -

CC-90010

Catalog Number: EVT-263403
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CC-90010 is a potent and orally active BET inhibitor. CC-90010 preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of proliferation in BET-overexpressing tumor cells.
Synthesis Analysis

Methods and Technical Details

The synthesis of CC-90010 involves several key steps, primarily utilizing palladium-catalyzed reactions. A notable method includes the reaction of a substituted 4-(methylsulfonyl)phenol with a quinoline derivative in the presence of potassium acetate and a palladium catalyst. The process typically occurs under nitrogen atmosphere at elevated temperatures (approximately 65 to 75 °C) for extended periods (up to 16 hours) to ensure complete reaction .

Purification techniques include crystallization from solvents such as formic acid and water, yielding various polymorphs of CC-90010, including stable and metastable forms. Characterization of these forms is performed using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) .

Molecular Structure Analysis

Structure and Data

The molecular structure of CC-90010 features a complex arrangement that includes a methylisoquinolinone core linked to a sulfonylphenyl group via a cyclopropylmethoxy substituent. This structure is crucial for its interaction with BET proteins. The chemical formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, and its molecular weight is approximately 344.43 g/mol .

The specific arrangement of functional groups within CC-90010 facilitates its binding to the bromodomains of BET proteins, which is essential for its mechanism of action as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

CC-90010 primarily functions through competitive inhibition of BET proteins by binding to their bromodomains. This action disrupts the recruitment of transcriptional machinery to acetylated histones, thereby inhibiting the transcription of genes that promote tumor growth .

In vitro studies have demonstrated that CC-90010 can effectively reduce the expression of oncogenic factors by interfering with the assembly of transcriptional complexes that rely on BET protein interactions. The compound has shown promising results in various cancer cell lines, indicating its potential utility in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism by which CC-90010 exerts its effects involves binding to the bromodomains of BET proteins, particularly BRD4. This binding prevents BRD4 from associating with acetylated lysines on histones, thereby blocking the recruitment of positive transcription elongation factor b (P-TEFb). As a result, RNA polymerase II is unable to transition into an active elongation state, leading to decreased transcription of genes implicated in cancer progression .

Clinical studies have shown that patients treated with CC-90010 exhibit changes in gene expression profiles consistent with reduced activity of oncogenic pathways, further supporting its role as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CC-90010 exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but less soluble in water.
  • Stability: Stability studies indicate that CC-90010 maintains integrity under standard laboratory conditions but may require specific storage conditions to prevent degradation.

Chemical properties include:

  • Melting Point: Specific melting point data may vary based on polymorphic forms but generally falls within the range suitable for pharmaceutical applications.
  • Reactivity: As an organic compound, it may undergo typical reactions associated with aromatic compounds, including electrophilic substitutions .
Applications

Scientific Uses

CC-90010 is primarily being investigated for its potential use in oncology as a treatment for various cancers characterized by aberrant expression of genes regulated by BET proteins. Clinical trials have focused on patients with advanced solid tumors and relapsed or refractory non-Hodgkin lymphoma, demonstrating preliminary efficacy and manageable safety profiles .

Additionally, ongoing research aims to explore its use in combination therapies with other anticancer agents to enhance therapeutic outcomes. Its role as a tool compound in studying epigenetic regulation in cancer biology also presents significant scientific interest .

Introduction to BET Inhibition in Oncology

Rationale for Targeting Bromodomain and Extra-Terminal (BET) Proteins in Cancer

BET proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic readers that recognize acetylated lysine residues on histone tails, facilitating the assembly of transcriptional complexes at promoter and enhancer regions. Their oncogenic relevance manifests through several mechanisms: (1) amplification or translocation events (e.g., BRD4-NUT fusion in NUT midline carcinoma); (2) maintenance of super-enhancers that drive expression of oncogenes like MYC; and (3) regulation of DNA damage response pathways. Cancer genomic studies reveal BET protein overexpression across diverse malignancies, including hematological cancers and solid tumors, correlating with poor prognosis [2] [5] [8].

Table 1: Oncogenic Mechanisms of BET Proteins

BET ProteinKey Oncogenic FunctionsAssociated Cancers
BRD4MYC transcription activation; Super-enhancer maintenanceLeukemia, Lymphoma, Breast Cancer
BRD3GATA1-mediated transcription; BRD3-NUT fusionNUT Midline Carcinoma; AML
BRD2E2F activation; Cell cycle progressionColorectal Cancer; Glioblastoma
BRDTChromatin remodeling in germ cellsTesticular Cancers

The molecular vulnerability arises from cancer cells' dependence on BET proteins for sustaining transcriptional addiction to oncogenes. Preclinical evidence demonstrates that pharmacological BET inhibition causes selective downregulation of growth-promoting genes, induction of cell cycle arrest, and apoptosis in malignant cells while sparing normal counterparts [1] [4]. This selective vulnerability provides the fundamental rationale for BET-targeted therapies in oncology.

Role of BET Proteins in Transcriptional Regulation and Oncogenesis

BET proteins orchestrate gene expression through multifaceted mechanisms. Their structural organization features tandem bromodomains (BD1 and BD2) that bind acetylated histones, an extraterminal (ET) domain mediating protein-protein interactions, and a C-terminal domain (CTD) in BRD4 and BRDT that recruits transcriptional regulators. BRD4, the most extensively studied family member, serves as a central coordinator of transcriptional elongation through:

  • Super-Enhancer Complex Assembly: BRD4 localizes to hyperacetylated super-enhancers—large clusters of enhancers driving expression of cell identity genes. In cancer, these elements aberrantly regulate oncogenes like MYC, BCL2, and CDK6. BET inhibition displaces BRD4 from super-enhancers, preferentially disrupting oncogenic transcription [2] [8].
  • P-TEFb Recruitment: BRD4-CTD recruits positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote productive elongation. This mechanism sustains high-level expression of growth-promoting genes in malignancies [1] [8].
  • Chromatin Remodeling: Through ET domain interactions with NSD3, JMJD6, and CHD4, BRD4 facilitates chromatin relaxation at target loci, enabling transcription factor access [1] [8].
  • Non-Transcriptional Functions: Emerging evidence indicates BRD4 regulates DNA repair (via RAD51 modulation) and telomere maintenance—functions independent of its transcriptional role but critical for cancer cell survival [8].

Table 2: Functional Domains of BET Proteins and Oncogenic Implications

Structural DomainFunctionOncogenic Role
Bromodomain 1 (BD1)Primary acetyl-lysine recognitionAnchoring to hyperacetylated oncogenic loci
Bromodomain 2 (BD2)Secondary acetyl-lysine binding; P-TEFb releaseTranscriptional elongation activation
Extraterminal (ET)Protein-protein interactions (NSD3, JMJD6)Chromatin remodeling complex recruitment
C-Terminal Domain (CTD)P-TEFb binding (BRD4/BRDT)RNA Pol II phosphorylation; Elongation control

The oncogenic consequences of these functions manifest in diverse cancers: In NUT midline carcinoma, BRD4-NUT fusions create a chimeric protein that arrests epithelial differentiation. In leukemia, BRD4 maintains MYC expression, while in breast cancer, it regulates estrogen receptor signaling and DNA repair pathways. These multifaceted roles establish BET proteins as master regulators of oncogenic networks [2] [5] [8].

Emergence of CC-90010 as a Novel Reversible BET Inhibitor

CC-90010 (trotabresib) represents a chemically distinct, reversible BET inhibitor designed to overcome limitations of earlier compounds. Its development stemmed from the recognition that first-generation BET inhibitors (e.g., JQ1, I-BET) exhibited dose-limiting toxicities and suboptimal pharmacokinetic profiles that hampered clinical efficacy. CC-90010 features a triazoloazepine scaffold engineered for enhanced selectivity and reversible binding kinetics, enabling intermittent dosing strategies to improve therapeutic index [3] [9].

Preclinical characterization demonstrated CC-90010's potent displacement of BRD4 from chromatin (IC₅₀ = 25-100 nM) and selective suppression of oncogenic transcription factors. Unlike earlier inhibitors, CC-90010 shows preferential activity against BD2 domains, potentially contributing to its differentiated safety profile. Transcriptomic analyses revealed CC-90010-mediated downregulation of MYC, CDK6, and HEXIM1 across solid and hematological cancer models at nanomolar concentrations [3] [9].

Table 3: Preclinical Profile of CC-90010 (Trotabresib)

ParameterCharacterizationSignificance
Target SpecificityBET family (BRD2/3/4/T) with BD2 preferencePotential for reduced thrombocytopenia risk
MechanismReversible acetyl-lysine competitive bindingFlexible dosing regimens
Key Transcriptional EffectsMYC suppression; DNA repair gene (RAD51) inhibitionDual antitumor mechanism
Synergistic CombinationsPARP inhibitors; CDK4/6 inhibitors; Immune checkpoint modulatorsRational combinatorial strategies

The compound's clinical translation was guided by pharmacodynamic optimization. Phase I studies (NCT03220347) identified an optimal intermittent schedule (45 mg/day, 4 days on/24 days off) that achieved sustained target engagement while minimizing hematopoietic toxicity. Early evidence of clinical activity included complete responses in astrocytoma and partial responses in endometrial carcinoma among heavily pretreated patients, validating its antitumor potential [3] [9]. Notably, CC-90010 uniquely downregulates DNA repair genes (e.g., RAD51, BRCA1), creating synthetic lethality with PARP inhibitors—a mechanistic advantage over earlier BET inhibitors that positions it for rational combination therapies in homologous recombination-proficient cancers [2] [6] [8].

Properties

Product Name

CC-90010

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

CC-90010; CC 90010; CC90010;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.